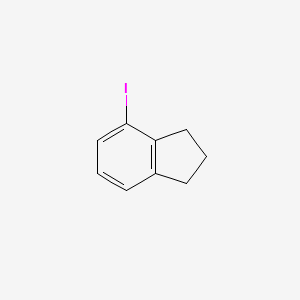

4-Iodo-2,3-dihydro-1H-indene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-iodo-2,3-dihydro-1H-indene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9I/c10-9-6-2-4-7-3-1-5-8(7)9/h2,4,6H,1,3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSVHXIIGNMLZCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C(=CC=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60720595 | |

| Record name | 4-Iodo-2,3-dihydro-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60720595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1285718-21-9 | |

| Record name | 4-Iodo-2,3-dihydro-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60720595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Iodo-2,3-dihydro-1H-indene physical properties

An In-Depth Technical Guide to the Physicochemical Properties of 4-Iodo-2,3-dihydro-1H-indene

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a halogenated derivative of the indane scaffold, represents a valuable building block in synthetic organic chemistry and medicinal chemistry. Its structure, featuring a bicyclic aromatic system with a defined point of functionalization, makes it an attractive intermediate for creating complex molecular architectures. The indane core is a "privileged structure" in drug discovery, appearing in numerous biologically active compounds, including agents targeting tubulin polymerization for anticancer therapy.[1][2][3] This guide provides a comprehensive overview of the core physical and chemical properties of this compound, offering field-proven insights and methodologies essential for its application in research and development.

Molecular and Structural Framework

The foundational step in utilizing any chemical compound is a thorough understanding of its structural and molecular identity. This compound is systematically named and cataloged to ensure unambiguous identification in research and procurement.

Caption: Molecular structure of this compound.

The key identifiers for this compound are summarized in the table below. The molecular weight is a direct consequence of its atomic composition and is fundamental for all stoichiometric calculations in experimental design.

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 1285718-21-9 | [4][5][6] |

| Molecular Formula | C₉H₉I | N/A |

| Molecular Weight | 244.07 g/mol | [4] |

| Parent Compound | 2,3-dihydro-1H-indene (Indane) | [7] |

Physicochemical Properties

While specific experimental data for this compound is not extensively published, its properties can be reliably predicted based on the well-characterized parent indane scaffold and the known effects of iodine substitution. The introduction of a heavy iodine atom onto the aromatic ring is expected to significantly increase the melting point, boiling point, and density compared to the unsubstituted indane.

| Property | Value (Indane) | Predicted Effect of 4-Iodo Substitution | Rationale |

| Melting Point | ~ -51 °C | Substantially Increased | Increased molecular weight and stronger intermolecular van der Waals forces. |

| Boiling Point | 176 - 177 °C | Substantially Increased | Increased molecular weight and polarizability. |

| Density | ~ 0.964 g/cm³ | Substantially Increased | Addition of the heavy iodine atom (atomic weight ~127 g/mol ). |

| Appearance | Colorless Liquid | Likely a pale yellow to white solid or high-boiling liquid | Halogenated aromatics are often crystalline solids at room temperature. |

| Solubility | Insoluble in water; soluble in organic solvents | Similar; soluble in common organic solvents like DCM, EtOAc, THF, and acetone | The nonpolar indane backbone dominates solubility characteristics. |

Spectroscopic Characterization Profile

Spectroscopic analysis is the cornerstone of structural verification in synthetic chemistry. For a researcher working with this compound, understanding its expected spectroscopic signature is critical for confirming its identity and purity.[8][9]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum is predicted to show distinct signals for the aliphatic and aromatic regions.

-

Aromatic Region (δ 6.5-7.5 ppm): Three protons will be present on the aromatic ring. The proton at C7 (ortho to the iodine) will likely be a doublet. The proton at C5 (para to the iodine) will likely be a doublet of doublets, and the proton at C6 will be a triplet (or doublet of doublets depending on coupling constants). The electron-withdrawing effect of iodine will influence the precise chemical shifts.

-

Aliphatic Region (δ 2.0-3.5 ppm): The five-membered ring contains three CH₂ groups. Due to the bicyclic structure, these protons are diastereotopic and will exhibit complex splitting patterns, likely appearing as multiplets. The two protons at C1 (benzylic) are expected around δ 2.8-3.2 ppm, the two at C3 (benzylic) around δ 2.8-3.2 ppm, and the two at C2 around δ 2.0-2.4 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The carbon NMR spectrum will provide a map of the unique carbon environments.

-

Aromatic Region (δ 90-150 ppm): Six distinct signals are expected. The carbon atom directly bonded to the iodine (C4) will be significantly shifted upfield to approximately δ 90-100 ppm, a characteristic feature of iodo-substituted aromatics. The other five aromatic carbons will appear in the typical δ 120-150 ppm range.

-

Aliphatic Region (δ 25-40 ppm): Three signals corresponding to C1, C2, and C3 will be observed in the upfield region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

-

~3100-3000 cm⁻¹: Aromatic C-H stretching.

-

~2950-2850 cm⁻¹: Aliphatic C-H stretching from the CH₂ groups.

-

~1600 and ~1470 cm⁻¹: Aromatic C=C stretching vibrations, characteristic of the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition.

-

Molecular Ion (M⁺): A strong peak at m/z = 244, corresponding to the molecular weight of C₉H₉I.

-

Key Fragmentation: A prominent peak at m/z = 117, resulting from the loss of the iodine atom (M - 127). This fragmentation pattern is highly characteristic of iodo-aromatic compounds.

Synthesis and Experimental Workflow

While multiple routes to substituted indenes exist[10], a common strategy for preparing this compound involves the direct iodination of the parent compound, 2,3-dihydro-1H-indene (indane). This process typically uses an electrophilic iodine source.

Sources

- 1. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and evaluation of dihydro-1 H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 6. This compound [1285718-21-9] | King-Pharm [king-pharm.com]

- 7. CID 101939295 | C9H8 | CID 101939295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. repo.ijiert.org [repo.ijiert.org]

- 9. lehigh.edu [lehigh.edu]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Iodo-2,3-dihydro-1H-indene: A Key Building Block for Research and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodo-2,3-dihydro-1H-indene, a halogenated derivative of the indane scaffold, is a valuable building block in synthetic organic chemistry. Its structural features, combining an aromatic ring with a saturated five-membered ring and a reactive iodine substituent, make it a versatile precursor for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical identity, potential synthetic routes, applications in medicinal chemistry, and commercial availability. The strategic placement of the iodine atom on the aromatic ring at the 4-position allows for a variety of cross-coupling reactions, enabling the introduction of diverse functional groups and the construction of novel molecular architectures. This reactivity is of particular interest to researchers in drug discovery and materials science, where the indane core is a recognized privileged structure.[1][2]

Chemical Identity and Properties

CAS Number: 1285718-21-9[3][4][5][6][7]

Molecular Formula: C9H9I

Molecular Weight: 244.07 g/mol [3]

Structure:

Proposed Synthetic Pathway for this compound

Protocol Considerations:

-

Nitration: The nitration of indan would likely yield a mixture of isomers. The 4-nitro isomer would need to be separated from the 5-nitro isomer, typically achievable through chromatography.

-

Reduction: The reduction of the nitro group to an amine is a standard transformation. Catalytic hydrogenation or metal-acid reductions are common methods.

-

Diazotization and Sandmeyer Reaction: This two-step sequence is a classic method for introducing an iodine atom onto an aromatic ring via a diazonium salt intermediate. Careful temperature control during the diazotization step is crucial for success.

Alternative strategies could involve the cyclization of a suitably substituted acyclic precursor already containing the iodine atom. [8]

Spectroscopic Characterization

Detailed spectroscopic data (NMR, IR, MS) for this compound is not widely published. However, based on the known spectra of related indane derivatives, the following characteristic signals can be anticipated:

1H NMR:

-

Aromatic Protons: The three protons on the aromatic ring would appear as a set of multiplets in the range of δ 7.0-7.8 ppm. The proton adjacent to the iodine atom would likely be the most downfield.

-

Benzylic Protons (C1 and C3): The four protons on the carbons adjacent to the aromatic ring would likely appear as two distinct triplets or multiplets in the range of δ 2.8-3.2 ppm.

-

Aliphatic Protons (C2): The two protons on the central carbon of the five-membered ring would likely appear as a multiplet or quintet in the range of δ 2.0-2.4 ppm.

13C NMR:

-

Aromatic Carbons: Six signals would be expected in the aromatic region (δ 120-150 ppm). The carbon atom bearing the iodine would be significantly upfield due to the heavy atom effect.

-

Aliphatic Carbons: Three signals would be expected in the aliphatic region (δ 25-40 ppm).

Mass Spectrometry (MS):

-

The mass spectrum would show a prominent molecular ion peak (M+) at m/z 244. A characteristic isotopic pattern for iodine would not be observed as it is monoisotopic. Fragmentation would likely involve the loss of iodine and cleavage of the five-membered ring.

Infrared (IR) Spectroscopy:

-

C-H stretching (aromatic): Peaks above 3000 cm-1.

-

C-H stretching (aliphatic): Peaks below 3000 cm-1.

-

C=C stretching (aromatic): Peaks in the range of 1450-1600 cm-1.

-

C-I stretching: A weak absorption in the far-infrared region, typically below 600 cm-1.

Applications in Drug Discovery and Organic Synthesis

The 2,3-dihydro-1H-indene scaffold is a recognized "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. [1]Derivatives of this scaffold have been investigated for a wide range of therapeutic applications, including as anticancer agents. [1][9] The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules through cross-coupling reactions. The carbon-iodine bond is highly amenable to reactions such as:

-

Suzuki Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds, allowing for the introduction of aryl, heteroaryl, or vinyl groups.

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

-

Heck Coupling: Reaction with alkenes to form substituted alkenes.

-

Buchwald-Hartwig Amination: Reaction with amines to form arylamines.

Versatility of this compound in Cross-Coupling Reactions

This synthetic flexibility allows researchers to systematically modify the 4-position of the indane core, which is crucial for structure-activity relationship (SAR) studies in drug discovery programs. By exploring a variety of substituents at this position, medicinal chemists can fine-tune the pharmacological properties of lead compounds to optimize potency, selectivity, and pharmacokinetic profiles.

Commercial Availability

This compound is available from several chemical suppliers, typically on a research scale. When sourcing this compound, it is essential to consider purity, available quantities, and lead times.

| Supplier | Website | Notes |

| King-Pharm | Lists the product with CAS number 1285718-21-9. [7] | |

| CymitQuimica | Offers the compound, referencing Apollo Scientific as a brand. [3] | |

| AbacipharmTech | [Link] | Provides the product with its CAS number. |

| BLDpharm | Lists the compound and may provide spectroscopic data upon request. | |

| Arctom | Sells the product in various purities and quantities. [6] |

Conclusion

This compound is a strategically important building block for chemical synthesis. While detailed characterization and specific synthetic procedures are not yet widespread in the literature, its potential for elaboration into a diverse array of more complex molecules is clear. Its utility in accessing novel chemical space makes it a valuable tool for researchers in medicinal chemistry and materials science who are engaged in the design and synthesis of new functional molecules. As research into indane-based compounds continues to grow, the demand for versatile intermediates like this compound is likely to increase.

References

-

Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for A Zirconium Bis(amidate) Complex Exhibiting Improved Aminoalkene Cyclohydroamination Activity. The Royal Society of Chemistry. Retrieved from [Link]

-

Iodoindenes: Synthesis and application to cross-coupling. (n.d.). Retrieved from [Link]

-

Supplementary Information. (n.d.). Retrieved from [Link]

-

Supporting Information. (2007). Wiley-VCH. Retrieved from [Link]

-

This compound [1285718-21-9]. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). CID 101939295 | C9H8. Retrieved from [Link]

- Timmons, C., Kattuboina, A., McPherson, L., Mills, J., & Li, G. (2005). Aza Diels-Alder reactions utilizing 4-iodo-2-trimethylsilyloxy-butadiene. Tetrahedron, 61(49), 11837-11842.

- Zhang, Y., et al. (2023). Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2247579.

-

ResearchGate. (n.d.). The 1H-indene and some examples of indene pharmaceuticals. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of indenes. Retrieved from [Link]

-

PubMed. (2023). Design, synthesis and evaluation of dihydro-1 H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. Retrieved from [Link]

-

NIST. (n.d.). Indene. Retrieved from [Link]

- Smith, B. C. (2016). The Infrared Spectroscopy of Alkenes. Spectroscopy, 31(11), 34-37.

-

ResearchGate. (n.d.). 1 H-NMR spectrum of 2-(2', 3'-dihydro-1'H-inden-1'-yl)-1H-indene. Retrieved from [Link]

-

ResearchGate. (n.d.). Infrared spectra of solid indene pure and in water ice. Implications for observed IR absorptions in TMC-1. Retrieved from [Link]

-

NIST. (n.d.). 1H-Indene, 2,3-dihydro-4-methyl-. Retrieved from [Link]

-

NIST. (n.d.). Indene. Retrieved from [Link]

-

NIST. (n.d.). 1H-Indene, 2,3-dihydro-4,7-dimethyl-. Retrieved from [Link]

-

PubChem. (n.d.). Indene oxide | C9H8O. Retrieved from [Link]

-

ResearchGate. (n.d.). NMR Analysis of 2-(2', 3'-dihydro-1'H-inden-1'-yl)-1H-indene. Retrieved from [Link]

-

UNISA Institutional Repository. (n.d.). Spectroscopic data of norbornene and oxanorbornene dicarboximides functionalized with carbazole and coumarin groups. Retrieved from [Link]

-

NIST. (n.d.). 4,7-Methano-1H-indene, octahydro-. Retrieved from [Link]

-

SpectraBase. (n.d.). 1H-Inden-1-one, 2,3-dihydro-2-iodo-. Retrieved from [Link]

-

NIST. (n.d.). 1H-Inden-1-one, 2,3-dihydro-. Retrieved from [Link]

-

PubMed. (2007). Discovery of 4'-(1,4-dihydro-indeno[1,2-c]pyrazol-3-yl)-benzonitriles and 4'-(1,4-dihydro-indeno[1,2-c]pyrazol-3-yl)-pyridine-2'-carbonitriles as potent checkpoint kinase 1 (Chk1) inhibitors. Retrieved from [Link]

-

ResearchGate. (n.d.). One-Pot Three-Component Synthesis of 2,3-Dihydroquinazolin-4(1H)-Ones in the Presence of a Molecular Sieve Supported Lanthanum Catalyst. Retrieved from [Link]

Sources

- 1. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. 1285718-21-9 this compound [king-pharm.com]

- 5. 1285718-21-9 this compound [king-pharm.com]

- 6. arctomsci.com [arctomsci.com]

- 7. This compound [1285718-21-9] | King-Pharm [king-pharm.com]

- 8. Indene synthesis [organic-chemistry.org]

- 9. Design, synthesis and evaluation of dihydro-1 H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 4-Iodo-2,3-dihydro-1H-indene: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 4-Iodo-2,3-dihydro-1H-indene (also known as 4-iodoindan), a halogenated derivative of indane. The structural elucidation of such molecules is fundamental in research and development, particularly in the synthesis of novel pharmaceutical agents and advanced materials. This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the characterization of this compound through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Introduction

This compound is a valuable synthetic intermediate. The introduction of an iodine atom onto the indane scaffold provides a reactive handle for a variety of cross-coupling reactions, enabling the construction of more complex molecular architectures. Accurate and unambiguous characterization of this starting material is a critical first step in any synthetic campaign. This guide will detail the expected spectroscopic signatures of this compound, drawing upon data from closely related analogs and foundational spectroscopic principles.

Molecular Structure and Spectroscopic Overview

The structure of this compound consists of a benzene ring fused to a cyclopentane ring, with an iodine atom substituted at the 4-position of the aromatic ring. This substitution pattern significantly influences the electronic environment of the molecule, which is reflected in its spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic and aliphatic protons. The introduction of the electron-withdrawing and magnetically anisotropic iodine atom will induce predictable shifts in the aromatic region compared to the parent indane molecule.

Expected Chemical Shifts and Coupling Patterns:

| Proton Assignment | Multiplicity | Expected Chemical Shift (δ, ppm) | Rationale |

| H5, H6, H7 | m | 6.9 - 7.7 | The aromatic protons will be shifted downfield due to the deshielding effect of the iodine atom. The exact splitting pattern will be complex due to second-order effects. |

| H1, H3 | t | ~ 2.9 - 3.1 | These benzylic protons will appear as a triplet due to coupling with the adjacent H2 protons. |

| H2 | quintet | ~ 2.0 - 2.2 | This proton will be split into a quintet by the four neighboring protons on C1 and C3. |

Note: The chemical shifts are estimates and can vary based on the solvent and concentration.

A related compound, 4-iodoindene, shows aromatic protons in the range of 6.92-7.63 ppm[1]. The hydrogenation of the double bond to form 4-iodoindan would likely result in a slight upfield shift of the aromatic protons due to the loss of conjugation.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbon atom attached to the iodine will be significantly shifted upfield due to the "heavy atom effect."

Expected Chemical Shifts:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |

| C4 (C-I) | ~ 95 - 100 | The direct attachment to iodine causes a significant upfield shift. For example, the C-I carbon in 4-iodo-1-indanol is observed at 94.53 ppm[1]. |

| Aromatic Carbons | 124 - 148 | The remaining aromatic carbons will have shifts typical for a substituted benzene ring. |

| C1, C3 | ~ 32 - 37 | These benzylic carbons are in a typical aliphatic range. |

| C2 | ~ 25 - 30 | This aliphatic carbon is expected at a higher field than the benzylic carbons. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be characterized by vibrations of the aromatic ring and the aliphatic C-H bonds.

Expected Vibrational Frequencies:

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3100 - 3000 | Aromatic C-H stretch | Medium |

| 2950 - 2850 | Aliphatic C-H stretch | Strong |

| 1600 - 1450 | Aromatic C=C stretch | Medium-Strong |

| ~ 1000 - 1200 | C-I stretch | Medium |

| 800 - 700 | Aromatic C-H bend (out-of-plane) | Strong |

The presence of a strong C-I stretching vibration is a key diagnostic feature, although it can sometimes be weak and difficult to assign definitively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak will be the most significant feature.

Expected Mass Spectrum Data:

| m/z | Ion | Rationale |

| 244 | [M]⁺ | Molecular ion peak. The molecular weight of C₉H₉I is 244.07 g/mol . |

| 117 | [M - I]⁺ | Loss of the iodine atom to form an indanyl cation. This is expected to be a major fragment. |

| 115 | [C₉H₇]⁺ | Loss of iodine and two hydrogen atoms, leading to the stable indenyl cation. |

The mass spectra of related iodo-aminoindanes show a prominent molecular ion peak and characteristic fragmentation patterns involving the loss of iodine[2].

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed.

NMR Sample Preparation

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

-

Cap the NMR tube and gently invert to ensure complete dissolution.

IR Sample Preparation (ATR)

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Collect the spectrum.

Mass Spectrometry Sample Preparation (GC-MS)

-

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

-

Inject an appropriate volume of the solution into the Gas Chromatograph-Mass Spectrometer (GC-MS).

-

The sample will be vaporized, separated by the GC column, and then ionized and detected by the mass spectrometer.

Visualization of the Analytical Workflow

The following diagram illustrates the typical workflow for the spectroscopic characterization of a synthetic compound like this compound.

Sources

An In-Depth Technical Guide to the Synthesis of 4-Iodo-2,3-dihydro-1H-indene from 2,3-dihydro-1H-indene

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-iodo-2,3-dihydro-1H-indene, a valuable building block in medicinal chemistry and materials science. The document is intended for researchers, scientists, and professionals in drug development. It delves into the strategic considerations for achieving regioselective iodination of the indane scaffold, focusing on the direct electrophilic aromatic substitution approach. A detailed experimental protocol, rooted in established methodologies for the iodination of alkylarenes, is presented, along with a discussion of the underlying reaction mechanism and key process parameters. This guide aims to equip the reader with the necessary knowledge to successfully synthesize and characterize the target compound.

Introduction: The Significance of this compound

The indane framework is a prevalent motif in numerous biologically active molecules and functional materials. The introduction of an iodine atom at the 4-position of the 2,3-dihydro-1H-indene (also known as indane) scaffold unlocks a plethora of synthetic possibilities. The carbon-iodine bond serves as a versatile handle for a wide array of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, enabling the construction of complex molecular architectures. Consequently, this compound is a highly sought-after intermediate in the synthesis of novel pharmaceuticals and advanced materials.

This guide will focus on the direct electrophilic iodination of indane as a primary synthetic route. The core challenge lies in controlling the regioselectivity of the reaction to favor the formation of the desired 4-iodo isomer over other possible isomers (5-iodo, and to a lesser extent, 7-iodo).

Strategic Approach: Electrophilic Aromatic Iodination of Indane

The synthesis of this compound from indane is achieved through an electrophilic aromatic substitution (EAS) reaction. The fused cyclopentyl ring of the indane molecule is an activating, ortho, para-directing group. This electronic effect directs incoming electrophiles to the 4- and 5-positions of the aromatic ring.

Direct iodination of aromatic compounds with molecular iodine (I₂) is an equilibrium-limited process and is often slow due to the low electrophilicity of iodine.[1] To overcome these limitations, the reaction is typically carried out in the presence of an activating agent that generates a more potent electrophilic iodine species, such as the iodonium ion (I⁺), and drives the reaction to completion by consuming the hydrogen iodide (HI) byproduct.[1]

Several reagent systems are available for the iodination of arenes.[2] For the regioselective synthesis of 4-iodoindane, a method proven effective for the iodination of alkyl- and alkoxybenzenes utilizing iodine in the presence of a silver salt, specifically silver sulfate (Ag₂SO₄), is a promising approach.[3] Silver salts activate the iodine molecule, facilitating the electrophilic attack on the aromatic ring.[1]

Reaction Mechanism and Regioselectivity

The iodination of indane using iodine and silver sulfate proceeds through a classic electrophilic aromatic substitution mechanism. The key steps are outlined below:

-

Generation of the Electrophile: Silver sulfate reacts with molecular iodine to generate a highly electrophilic iodine species, which can be represented as a polarized I-I bond complexed with the silver salt or a solvated iodonium ion.

-

Electrophilic Attack: The electron-rich aromatic ring of indane attacks the electrophilic iodine species, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

-

Deprotonation: A weak base, such as the hydrogen sulfate ion (HSO₄⁻) or a solvent molecule, removes a proton from the carbon atom bearing the iodine, restoring the aromaticity of the ring and yielding the iodinated product.

Regioselectivity: The fused alkyl ring in indane directs iodination to the ortho (4- and 7-) and para (5-) positions. The formation of the 4-iodo isomer is an ortho-substitution. While electronic factors favor both ortho and para substitution, steric hindrance can play a significant role. The 4-position is sterically more hindered than the 5-position. However, the use of specific activating agents and reaction conditions can influence the regiochemical outcome. While a mixture of isomers is possible, careful control of the reaction conditions can favor the formation of the desired 4-iodoindane. Separation of the isomers can be achieved through chromatographic techniques.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the iodination of alkylarenes using iodine and silver sulfate.[4]

Materials:

-

2,3-Dihydro-1H-indene (Indane)

-

Iodine (I₂)

-

Silver sulfate (Ag₂SO₄)

-

Dichloromethane (DCM), anhydrous

-

10% Aqueous sodium bisulfite solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and protected from light (e.g., wrapped in aluminum foil), dissolve 2,3-dihydro-1H-indene (1.0 eq) in anhydrous dichloromethane.

-

Addition of Reagents: To the stirred solution, add silver sulfate (1.0 eq) followed by the portion-wise addition of iodine (1.0 eq) at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction time can vary, but typically ranges from several hours to overnight.[4]

-

Work-up: Upon completion of the reaction, filter the mixture through a pad of celite to remove the insoluble silver salts. Wash the filter cake with a small amount of dichloromethane.

-

Aqueous Wash: Transfer the filtrate to a separatory funnel and wash sequentially with 10% aqueous sodium bisulfite solution (to remove unreacted iodine), water, and saturated aqueous sodium chloride solution.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate this compound from other isomers and byproducts.

Data Presentation and Characterization

The successful synthesis of this compound should be confirmed by standard analytical techniques.

Table 1: Expected Quantitative Data

| Parameter | Expected Value |

| Molecular Formula | C₉H₉I |

| Molecular Weight | 244.07 g/mol |

| Appearance | Colorless to pale yellow oil or solid |

| Yield | 60-80% (reported for similar reactions) |

| Purity (by GC/NMR) | >95% after purification |

Spectroscopic Characterization:

The structural confirmation of this compound is achieved through nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. The following are expected spectral data based on the analysis of structurally similar compounds.[5]

-

¹H NMR (CDCl₃, 400 MHz):

-

Aromatic protons will appear as a multiplet in the region of δ 7.0-7.5 ppm. The proton at the 5-position will likely be a doublet of doublets, coupled to the protons at the 6- and 7-positions. The protons at the 6- and 7-positions will also appear as multiplets.

-

The benzylic protons at the 1- and 3-positions will appear as triplets around δ 2.8-3.0 ppm.

-

The methylene protons at the 2-position will appear as a multiplet (quintet) around δ 2.0-2.2 ppm.

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

Aromatic carbons will appear in the region of δ 120-150 ppm. The carbon bearing the iodine (C-4) will be significantly shifted upfield due to the heavy atom effect and will appear around δ 95-100 ppm.

-

The aliphatic carbons will appear in the region of δ 25-35 ppm.

-

-

Mass Spectrometry (EI):

-

The molecular ion peak (M⁺) will be observed at m/z 244.

-

A characteristic fragmentation pattern for iodoarenes will be observed, including a prominent peak at m/z 117 corresponding to the loss of the iodine atom.[5]

-

-

Infrared (IR) Spectroscopy (neat or KBr):

-

Characteristic peaks for C-H stretching of the aromatic and aliphatic groups will be observed around 2800-3100 cm⁻¹.

-

Aromatic C=C stretching vibrations will be observed in the region of 1450-1600 cm⁻¹.

-

The C-I stretching vibration is expected to appear in the far-infrared region, typically below 600 cm⁻¹.

-

Experimental Workflow Diagram

Caption: Synthetic workflow for this compound.

Conclusion

The synthesis of this compound from indane via direct electrophilic iodination presents a viable and efficient route to this valuable synthetic intermediate. The use of an iodine/silver sulfate reagent system offers a practical approach to achieving this transformation. Careful control of reaction conditions and effective purification are paramount to obtaining the desired product in high purity. The detailed protocol and characterization data provided in this guide serve as a robust starting point for researchers and scientists in the field of organic synthesis and drug discovery.

References

-

Lehmler, H. J., et al. (2011). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. Tetrahedron, 67(39), 7461-7469. Available from: [Link]

- DeRuiter, J., et al. (2012). The Characterization of 4- and 5-Iodo-2-aminoindan. Microgram Journal, 9(1), 18-24.

- Sy, W. W. (1992). Iodination of aromatic amines with iodine and silver sulfate.

- Sy, W. W., & Lodge, B. A. (1989). Aromatic Iodination with Iodine and Silver Sulfate. Tetrahedron Letters, 30(28), 3769-3772.

-

Forendex. (n.d.). The Characterization of 4- and 5-Iodo-2-aminoindan. Southern Association of Forensic Scientists. Available from: [Link]

-

ARKAT USA, Inc. (2006). Regioselective iodination of hydroxylated aromatic ketones. ARKIVOC, 2006(i), 104-108. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Available from: [Link]

-

Al-Lohedan, H. A. (1990). A Mild Convenient Procedure for Iodination of Aromatic Compounds using Iodine-Silver Salt. Oriental Journal of Chemistry, 6(4). Available from: [Link]

-

RSC Publishing. (2015). Regioselective C5-H direct iodination of indoles. Chemical Communications, 51(8), 1475-1478. Available from: [Link]

-

eGrove, University of Mississippi. (2019). Iodination of 3,5-Dichloroanisole Using Silver Salts. Available from: [Link]

-

PubChem. (n.d.). 4-Iodo-2,3-dihydro-1H-indole. National Center for Biotechnology Information. Available from: [Link]

-

Organic Syntheses. (n.d.). 1H-Indazole-3-carbonitrile. Available from: [Link]

-

MDPI. (2018). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 23(11), 2947. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of indanes. Available from: [Link]

-

Sy, W. W. (1992). Iodination of aromatic amines with iodine and silver sulfate. Synthetic Communications, 22(21), 3123-3127. Available from: [Link]

-

ResearchGate. (2021). NMR characterization and theoretical investigation of DNTF. Available from: [Link]

-

Rhodium.ws. (n.d.). Aromatic Iodination with Iodine and Silver Sulfate. Available from: [Link]

Sources

- 1. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. arkat-usa.org [arkat-usa.org]

- 3. scispace.com [scispace.com]

- 4. Aromatic Iodination with Iodine and Silver Sulfate - [www.rhodium.ws] [chemistry.mdma.ch]

- 5. forendex.southernforensic.org [forendex.southernforensic.org]

The Strategic Utility of 4-Iodo-2,3-dihydro-1H-indene in Modern Medicinal Chemistry

An In-Depth Technical Guide for Drug Discovery Professionals

Abstract

The quest for novel therapeutic agents is an intricate dance between chemical innovation and biological necessity. Within the vast arsenal of molecular scaffolds available to medicinal chemists, the indane framework has consistently emerged as a privileged structure, underpinning a range of biologically active compounds. This technical guide delves into the specific potential of a functionalized variant, 4-Iodo-2,3-dihydro-1H-indene, as a versatile and strategic building block in contemporary drug discovery. We will explore the unique chemical attributes conferred by the iodo-substituent, its pivotal role in enabling powerful synthetic transformations, and its application in the generation of diverse molecular libraries targeting critical disease pathways. This paper will serve as a comprehensive resource for researchers, scientists, and drug development professionals, providing both foundational knowledge and actionable experimental insights.

Introduction: The Confluence of a Privileged Scaffold and a Versatile Functional Handle

The 2,3-dihydro-1H-indene, commonly known as indane, is a bicyclic hydrocarbon featuring a benzene ring fused to a cyclopentane ring. Its rigid, three-dimensional structure provides a well-defined orientation for substituents, making it an attractive core for designing molecules that can precisely interact with the intricate topographies of biological targets. The indane scaffold is present in a variety of natural products and has been successfully incorporated into approved pharmaceuticals, demonstrating its favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties and biological compatibility.[1]

The strategic introduction of an iodine atom at the 4-position of the indane ring system creates This compound , a molecule that marries the structural benefits of the indane core with the exceptional synthetic versatility of an aryl iodide. The carbon-iodine (C-I) bond is the most reactive of the carbon-halogen bonds, making it an ideal substrate for a host of powerful cross-coupling reactions that are the bedrock of modern medicinal chemistry. This reactivity allows for the systematic and efficient introduction of a wide array of chemical moieties, enabling the rapid exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

The Power of the Iodo Group: Enabling Key Synthetic Transformations

The primary value of this compound in medicinal chemistry lies in the reactivity of its iodine substituent. This functional group serves as a linchpin for forming new carbon-carbon and carbon-heteroatom bonds, most notably through palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Building Biaryl and Heteroaryl Linkages

The Suzuki-Miyaura coupling is arguably one of the most widely used reactions in drug discovery for its reliability, functional group tolerance, and the commercial availability of a vast library of boronic acids and esters.[2] this compound is an excellent substrate for this reaction, allowing for the facile synthesis of 4-aryl and 4-heteroaryl indane derivatives. These structures are of significant interest as they are common motifs in kinase inhibitors and other targeted therapies.[3]

The ability to couple diverse aromatic and heteroaromatic fragments to the indane core allows for the modulation of a compound's physicochemical properties, such as polarity, solubility, and lipophilicity (LogP), which are critical for optimizing pharmacokinetic profiles.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl halides, providing a direct route to arylalkynes.[4][5][6] Using this compound, medicinal chemists can introduce alkynyl linkers, which can serve several purposes:

-

Structural Probes: The linear geometry of the alkyne can be used to probe binding pockets and vector functional groups into specific regions of a target protein.

-

Bioisosteres: Alkynes can act as bioisosteres for other functional groups, such as amides or alkenes, offering a different electronic and steric profile.

-

Synthetic Handles: The resulting alkyne can be further elaborated through click chemistry or other alkyne-specific transformations to build more complex molecules.[7]

The mild conditions of the Sonogashira coupling make it compatible with a wide range of functional groups, preserving the integrity of other sensitive parts of the molecule.[4]

Application Case Study: Dihydro-1H-indene Derivatives as Tubulin Polymerization Inhibitors

A compelling example of the therapeutic potential of the dihydro-1H-indene scaffold can be found in the development of novel anticancer agents. Researchers have designed and synthesized a series of dihydro-1H-indene derivatives that act as tubulin polymerization inhibitors. These compounds bind to the colchicine site on tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest at the G2/M phase and ultimately apoptosis in cancer cells.

In one such study, the core 4,5,6-trimethoxy-2,3-dihydro-1H-indene was highlighted as crucial for the antiproliferative activities of the synthesized derivatives. While this specific study did not start from the 4-iodo derivative, it establishes the importance of the substituted indane scaffold. The use of this compound would provide a convergent and highly flexible route to such compounds, allowing for the rapid introduction of various substituents at the 4-position to explore SAR and optimize potency and selectivity.

Experimental Protocols: A Practical Guide

While the synthesis of this compound is not widely documented in standard literature, its preparation can be envisaged through established iodination methods of the parent indane molecule. The following protocols are adapted from standard procedures for Suzuki-Miyaura and Sonogashira couplings of aryl iodides and serve as a robust starting point for reactions involving this compound.[8][9]

General Protocol for Suzuki-Miyaura Coupling

This protocol describes a typical procedure for coupling an arylboronic acid with this compound.

Table 1: Reagents and Conditions for Suzuki-Miyaura Coupling

| Component | Role | Typical Amount | Notes |

| This compound | Electrophile | 1.0 mmol, 1.0 eq | |

| Arylboronic Acid | Nucleophile | 1.2 mmol, 1.2 eq | A wide variety are commercially available. |

| Palladium Catalyst | Catalyst | 2-5 mol% | e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂ |

| Base | Activator | 2.0-3.0 eq | e.g., K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Reaction Medium | 5-10 mL | e.g., Toluene/EtOH/H₂O, Dioxane, DMF |

| Temperature | Reaction Condition | 80-110 °C |

Step-by-Step Methodology:

-

Reaction Setup: To a dry reaction vial, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (2.0 eq).

-

Inert Atmosphere: Seal the vial and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

-

Solvent and Catalyst Addition: Add the degassed solvent, followed by the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 5 mol%).

-

Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Workflow for Suzuki-Miyaura Coupling

Caption: General workflow for the Suzuki-Miyaura coupling.

General Protocol for Sonogashira Coupling

This protocol outlines a typical procedure for coupling a terminal alkyne with this compound.

Table 2: Reagents and Conditions for Sonogashira Coupling

| Component | Role | Typical Amount | Notes |

| This compound | Electrophile | 1.0 mmol, 1.0 eq | |

| Terminal Alkyne | Nucleophile | 1.2 mmol, 1.2 eq | |

| Palladium Catalyst | Catalyst | 1-5 mol% | e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ |

| Copper(I) Iodide | Co-catalyst | 2-10 mol% | |

| Base | Activator | 2.0-3.0 eq | e.g., Triethylamine (TEA), Diisopropylamine (DIPA) |

| Solvent | Reaction Medium | 5-10 mL | e.g., THF, DMF |

| Temperature | Reaction Condition | Room Temp. to 60 °C |

Step-by-Step Methodology:

-

Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), the palladium catalyst (e.g., 2 mol%), and copper(I) iodide (4 mol%).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Solvent and Reagent Addition: Add the anhydrous solvent (e.g., THF), followed by the base (e.g., TEA, 3.0 eq) and the terminal alkyne (1.2 eq) via syringe.

-

Reaction: Stir the mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with an organic solvent. Concentrate the filtrate.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Catalytic Cycle for Sonogashira Coupling

Caption: Simplified Sonogashira catalytic cycle.

Future Perspectives and Conclusion

This compound represents a highly valuable, yet perhaps underutilized, building block in medicinal chemistry. Its rigid framework is ideal for positioning pharmacophoric elements with high precision, while the reactive iodo group opens the door to a universe of chemical diversity through proven and reliable cross-coupling chemistry. The ability to rapidly generate libraries of 4-substituted indane derivatives makes this compound an ideal starting point for hit-to-lead and lead optimization campaigns.

Future applications could see this scaffold being employed in the synthesis of novel kinase inhibitors, GPCR modulators, and other targeted therapies.[3][10] The continued development of new cross-coupling methodologies will only expand the synthetic utility of this compound. As the demand for novel, effective, and safe therapeutics grows, the strategic application of versatile chemical intermediates like this compound will be paramount to the success of drug discovery endeavors. This guide provides the foundational knowledge and practical starting points for scientists to harness the full potential of this promising molecular scaffold.

References

-

Prasher, P., & Sharma, A. (2021). Indane derivatives have been extensively investigated.... ResearchGate. Available at: [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]

-

SciSpace. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. SciSpace. Available at: [Link]

-

SynArchive. (n.d.). Sonogashira Coupling. SynArchive. Available at: [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. Available at: [Link]

-

ResearchGate. (n.d.). Sonogashira coupling of 4'‐iodoacetophenone and substituted alkynes catalyzed by tri‐palladium complex 1.[a]. ResearchGate. Available at: [Link]

-

Zhang, T., et al. (2025). Design, synthesis and bioactivity investigation of 2,2-substituted Indane derivatives, a new bioactive Indane scaffold. Bioorganic Chemistry. Available at: [Link]

-

Dalmás, D. C., et al. (2013). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. SciELO México. Available at: [Link]

-

Turek, M., et al. (2016). Synthetic Advances in the Indane Natural Product Scaffolds as Drug Candidates: A Review. Molecules. Available at: [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Available at: [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Synthesis of 4-Functionalized-1H-indoles from 2,3-Dihalophenols. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic acids with 1 a. ResearchGate. Available at: [Link]

-

Cui, J., et al. (2021). Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of indenes. Organic Chemistry Portal. Available at: [Link]

-

PubMed. (n.d.). Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. PubMed. Available at: [Link]

-

ResearchGate. (n.d.). Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). Scheme 1 Synthesis of 2,3-dihydro-1H-indene derivatives. ResearchGate. Available at: [Link]

-

Yang, T. H., et al. (n.d.). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Available at: [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Sequential Ugi Four-Component Reaction (4-CR)/C—H Activation Using (Diacetoxyiodo)benzene for the Synthesis of 3-(Diphenylmethylidene)-2,3-dihydro-1H-indol-2-ones. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). Discovery of 4-Azaindole Inhibitors of TGFβRI as Immuno-oncology Agents. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). Suzuki–Miyaura coupling of 4-iodoacetophenone and phenylboronic acid. ResearchGate. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. synarchive.com [synarchive.com]

- 6. Sonogashira Coupling [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Reactivity of the Carbon-Iodine Bond in 4-Iodo-2,3-dihydro-1H-indene: A Synthetic Chemist's Perspective

Executive Summary: The 2,3-dihydro-1H-indene (indane) framework is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Functionalization of this scaffold is crucial for the development of new chemical entities. 4-Iodo-2,3-dihydro-1H-indene serves as a versatile and highly reactive building block for this purpose. The carbon-iodine bond, being the weakest among the carbon-halogen bonds, provides a reactive handle for a multitude of transformations, particularly palladium-catalyzed cross-coupling reactions.[4] This guide offers an in-depth exploration of the reactivity of this C(sp²)-I bond, focusing on its application in key synthetic methodologies such as Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig cross-coupling reactions. We will delve into the mechanistic underpinnings, provide field-proven experimental protocols, and discuss the causal factors behind the selection of catalysts, ligands, and reaction conditions that are critical for achieving high efficiency and selectivity.

The this compound Scaffold: Properties and Significance

The Privileged Indane Framework in Drug Discovery

The indane moiety, a rigid bicyclic system composed of a benzene ring fused to a cyclopentane ring, is a cornerstone in the design of therapeutic molecules.[3][5] Its structural rigidity can decrease molecular flexibility and introduce stable stereocenters, which are desirable properties in drug design.[1] This framework is present in commercial drugs such as the protease inhibitor Indinavir and the Alzheimer's treatment Donepezil, highlighting its broad therapeutic utility.[2][3] The ability to strategically functionalize the aromatic ring of the indane scaffold is paramount for structure-activity relationship (SAR) studies and the optimization of lead compounds.

Physicochemical Properties of this compound

While specific experimental data for this compound is not extensively published, its properties can be inferred from its structure and related compounds. The introduction of an iodine atom significantly increases the molecular weight and density compared to the parent indane molecule.

| Property | Value (Computed) | Source |

| Molecular Formula | C₈H₈IN | [6] |

| Molecular Weight | 245.06 g/mol | [6] |

| XLogP3 | 2.6 | [6] |

| IUPAC Name | 4-iodo-2,3-dihydro-1H-indole | [6] |

Note: The available PubChem entry is for 4-iodo-2,3-dihydro-1H-indole[6], which is structurally analogous to the indene target. The core principles of C-I bond reactivity remain the same.

The Carbon-Iodine Bond: A Gateway to Molecular Complexity

The utility of this compound in synthesis is dominated by the nature of its carbon-iodine bond. The C-I bond is the longest and weakest of the carbon-halogen bonds, with a bond dissociation energy of approximately 57.6 kcal/mol for CH₃-I.[4] This inherent weakness makes the iodide an excellent leaving group, rendering the compound highly reactive in transformations that involve cleavage of this bond, most notably in oxidative addition to low-valent transition metal centers like Palladium(0).[4][7] The reactivity trend for aryl halides in such reactions is overwhelmingly I > Br > Cl > F.[8][9] This high reactivity allows for milder reaction conditions and broader substrate scope compared to the corresponding bromo or chloro derivatives, making it an ideal choice for complex molecule synthesis in research and pharmaceutical development.[7]

Palladium-Catalyzed Cross-Coupling: The Workhorse of C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision and functional group tolerance.[10][11] The reactivity of the C-I bond in this compound makes it an ideal electrophilic partner in these transformations.

The General Catalytic Cycle: A Unified Mechanistic Overview

Most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving three fundamental steps:[12][13][14]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the aryl iodide, forming a Pd(II) intermediate. This is often the rate-determining step.[8]

-

Transmetalation: The organic group from a nucleophilic organometallic reagent (e.g., organoboron, organotin) is transferred to the palladium center, displacing the iodide.[12][15]

-

Reductive Elimination: The two organic groups on the palladium center couple, forming the new C-C or C-N bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[10]

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging Biaryl and Vinyl-Aryl Scaffolds

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organohalide with an organoboron species, typically a boronic acid or ester.[15][16] It is widely used in the pharmaceutical industry due to the stability, low toxicity, and commercial availability of boronic acids.[14]

Causality Behind Experimental Choices:

-

Catalyst: Pd(PPh₃)₄ or a combination of a Pd(0) or Pd(II) source like Pd₂(dba)₃ or Pd(OAc)₂ with a phosphine ligand is used. The ligand stabilizes the Pd(0) state and modulates its reactivity.[17]

-

Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential. It activates the boronic acid by forming a more nucleophilic boronate complex ("ate" complex), which facilitates the transmetalation step.[16]

-

Solvent: A mixture of an organic solvent (like dioxane, toluene, or DMF) and water is common. Water helps to dissolve the inorganic base and facilitate the formation of the boronate complex.[18]

Detailed Experimental Protocol:

-

To a dry reaction vessel under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).[19]

-

Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3-5 mol%).[17]

-

Add a degassed solvent system, such as a 4:1 mixture of dioxane and water.

-

Heat the reaction mixture with vigorous stirring to 85-100 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 100 | >90 |

| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/H₂O | 120 | >95 |

| Pyridine-3-boronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | ~85 |

| Data is representative for aryl iodides and adapted from general procedures.[17][19] |

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[9] This reaction is invaluable for synthesizing conjugated enynes and aryl alkynes, which are important precursors for pharmaceuticals and organic materials.[11]

Causality Behind Experimental Choices:

-

Dual Catalysis: The reaction typically employs a dual catalytic system: a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (e.g., CuI).[9][20]

-

Palladium's Role: The palladium catalyst undergoes the standard oxidative addition with the aryl iodide.[21]

-

Copper's Role: The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This species is highly reactive and readily undergoes transmetalation with the Pd(II) complex.[20][21]

-

Base: An amine base, such as triethylamine or diisopropylamine, is used. It serves both to deprotonate the alkyne and to act as a solvent.[22]

Caption: Dual catalytic cycles in the Sonogashira cross-coupling reaction.

Detailed Experimental Protocol:

-

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (2-3 mol%), and Copper(I) iodide (1-2 mol%).

-

Add a degassed solvent such as THF or DMF, followed by an amine base like triethylamine (2-3 eq).

-

Add the terminal alkyne (1.1-1.5 eq) dropwise via syringe.

-

Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC/LC-MS).

-

Upon completion, filter the reaction mixture through a pad of celite to remove salts.

-

Concentrate the filtrate and partition between ethyl acetate and water.

-

Wash the organic layer with brine, dry over MgSO₄, and concentrate.

-

Purify the residue by flash column chromatography.

Heck Reaction: Arylation of Alkenes

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed C-C coupling of an unsaturated halide (like our aryl iodide) with an alkene.[8][23] It is a powerful method for synthesizing substituted alkenes.[10]

Causality Behind Experimental Choices:

-

Mechanism: The cycle involves oxidative addition of the aryl iodide to Pd(0), followed by coordination and migratory insertion (syn-carbopalladation) of the alkene into the Aryl-Pd bond.[8] The final steps are a syn-β-hydride elimination to form the alkene product and reductive elimination of H-I, which is neutralized by the base, regenerating the Pd(0) catalyst.[13][24]

-

Catalyst: Pd(OAc)₂ is a common precursor, often used with phosphine ligands to stabilize the active catalyst. For highly reactive aryl iodides, a ligand-free system can sometimes be effective.[24]

-

Base: An inorganic or organic base (e.g., K₂CO₃, Et₃N) is required to neutralize the HI produced during the catalytic cycle.[8]

-

Regioselectivity: In reactions with alkenes like acrylates, the aryl group typically adds to the β-carbon due to electronic and steric factors.[8]

Detailed Experimental Protocol:

-

In a sealed tube, combine this compound (1.0 eq), the alkene (e.g., butyl acrylate, 1.5 eq), Palladium(II) acetate (Pd(OAc)₂, 5 mol%), and a base such as potassium carbonate (2.0 eq).

-

Add a high-boiling polar aprotic solvent like DMF or NMP.

-

Seal the tube and heat to 100-140 °C with stirring.

-

Monitor the reaction by GC-MS or LC-MS.

-

After completion, cool the reaction to room temperature and dilute with water.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic extracts, wash with brine, dry, and concentrate.

-

Purify the product via column chromatography.

Buchwald-Hartwig Amination: Constructing Aryl-Amine Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the synthesis of carbon-nitrogen bonds by coupling amines with aryl halides.[25][26] This reaction has revolutionized the synthesis of arylamines, which are ubiquitous in pharmaceuticals.[27]

Causality Behind Experimental Choices:

-

Catalyst/Ligand System: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands like Xantphos, RuPhos, or BINAP are crucial for promoting the reductive elimination step, which is often challenging in C-N bond formation.[27][28] They stabilize the palladium center and facilitate the formation of the key Pd-amido complex.

-

Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used to deprotonate the amine, allowing it to coordinate to the palladium center.[29]

-

Solvent: Anhydrous, non-protic solvents like toluene, dioxane, or THF are necessary to prevent quenching of the strong base and interference with the catalytic cycle.

Detailed Experimental Protocol:

-

To a glovebox or a Schlenk line, add a Pd precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable phosphine ligand (e.g., Xantphos, 2-4 mol%).

-

Add the base, sodium tert-butoxide (1.4 eq), followed by this compound (1.0 eq).

-

Add anhydrous toluene or dioxane as the solvent.

-

Finally, add the amine coupling partner (1.2 eq).

-

Seal the vessel and heat the mixture to 80-110 °C.

-

Monitor the reaction's progress by LC-MS.

-

Upon completion, cool the mixture, quench with saturated aqueous ammonium chloride, and extract with an organic solvent.

-

Wash the organic phase with brine, dry over anhydrous MgSO₄, and concentrate.

-

Purify the resulting arylamine by flash chromatography.

Conclusion and Future Outlook

This compound is a powerful and versatile intermediate for the synthesis of complex molecules, particularly within the realm of medicinal chemistry. The high reactivity of its carbon-iodine bond provides chemists with a reliable entry point for a wide array of palladium-catalyzed cross-coupling reactions. By understanding the mechanistic nuances and the rationale behind the choice of reagents and conditions for Suzuki, Sonogashira, Heck, and Buchwald-Hartwig reactions, researchers can efficiently generate diverse libraries of functionalized indane derivatives for biological screening. The continued development of more active and robust catalyst systems will further expand the synthetic utility of this valuable building block, enabling the construction of increasingly complex and potent therapeutic agents.

References

- Role of palladium catalyst in cross-coupling reactions. (2025). Google AI Search.

- Heck Reaction. (n.d.). Alfa Chemistry.

- Palladium-catalyzed cross-coupling reactions. (n.d.). Fiveable.

- Palladium catalyzed couplings. (2020). Chemistry LibreTexts.

- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize.

- Medicinal Chemistry of Indane and Its Analogues: A Mini Review. (2021).

- Indane Derivatives in Medicinal Chemistry. (n.d.). Scribd.

- Palladium-catalyzed δ-selective reductive Heck reaction of alkenyl carbonyl compounds with aryl iodides and bromides. (n.d.). Organic Chemistry Frontiers (RSC Publishing).

- Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. (n.d.). Request PDF.

- Indane Deriv

- Application of 1-Ethylindan in Medicinal Chemistry Research. (n.d.). Benchchem.

- Heck Reaction. (n.d.). Organic Chemistry Portal.

- Heck Reaction. (2023). Chemistry LibreTexts.

- Synthetic Advances in the Indane Natural Product Scaffolds as Drug Candidates. (2025).

- Iron(II)-Catalyzed Heck-Type Coupling of Vinylarenes with Alkyl Iodides. (2019). Organic Letters.

- 4-Iodo-2,3-dihydro-1H-indole. (n.d.). PubChem.

- 4-iodo-5-methoxy-2,3-dihydro-1H-indene. (n.d.). PubChem.

- Buchwald–Hartwig amin

- Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-3-methyl-1H-indazole. (n.d.). Benchchem.

- CID 101939295. (n.d.). PubChem.

- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). SpringerLink.

- Sonogashira coupling. (n.d.). Wikipedia.

- Buchwald-Hartwig Amin

- Application Notes and Protocols for Suzuki Coupling with 4-Iodo-3-methoxyisothiazole. (n.d.). Benchchem.

- Suzuki reaction. (n.d.). Wikipedia.

- Buchwald-Hartwig Amination. (2026). ACS GCI Pharmaceutical Roundtable Reagent Guides.

- Synthesis of 4-Functionalized-1H-indoles from 2,3-Dihalophenols. (2025). ChemInform Abstract.

- Suzuki Reaction - Palladium Catalyzed Cross Coupling. (n.d.). Common Organic Chemistry.

- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.

- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube.

- Product Class 3: One Satur

- Suzuki Coupling. (n.d.). Organic Chemistry Portal.

- Sonogashira Coupling. (2024). Chemistry LibreTexts.

- Organoiodine chemistry. (n.d.). Wikipedia.

- Sonogashira cross-coupling reaction. (2020). YouTube.

- Synthesis of indenes. (n.d.). Organic Chemistry Portal.

- Rapid Catalyst Screening for Sonogashira Coupling Using H-Cube® Continuous Flow Reactor. (n.d.). ThalesNano.

- Advances in Cross-Coupling Reactions. (n.d.). MDPI.

- Palladium-Catalyzed Oxidative Allene–Allene Cross-Coupling. (n.d.). PMC - NIH.

- Synthesis of 2,3-dihydro-1H-indene derivatives. (n.d.).

- Iron-catalyzed domino coupling reactions of π-systems. (2021). Beilstein Journals.

- Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymeris

- Chemical Properties of Indene (CAS 95-13-6). (n.d.). Cheméo.

- CROSS-COUPLING reactions - everything YOU need to know! (2022). YouTube.

- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.).

- Synthesis of 2,3-dihydro-4-pyridones. (n.d.). Organic Chemistry Portal.

- 1H-Indene, 2,3-dihydro-4,7-dimethyl-. (n.d.). NIST WebBook.

Sources

- 1. researchgate.net [researchgate.net]

- 2. scribd.com [scribd.com]

- 3. Indane Derivatives | Eburon [eburon-organics.com]

- 4. Organoiodine chemistry - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. 4-Iodo-2,3-dihydro-1H-indole | C8H8IN | CID 16244444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 10. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]

- 11. researchgate.net [researchgate.net]

- 12. fiveable.me [fiveable.me]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. nobelprize.org [nobelprize.org]

- 15. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 16. Suzuki Coupling [organic-chemistry.org]

- 17. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

- 18. youtube.com [youtube.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. m.youtube.com [m.youtube.com]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. Sonogashira Coupling [organic-chemistry.org]

- 23. Heck Reaction [organic-chemistry.org]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 26. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 27. pdf.benchchem.com [pdf.benchchem.com]

- 28. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]

- 29. chem.libretexts.org [chem.libretexts.org]

A Theoretical Investigation into the Electronic Properties of 4-Iodo-2,3-dihydro-1H-indene: A Guide for Researchers

This technical guide provides a comprehensive theoretical analysis of the electronic properties of 4-Iodo-2,3-dihydro-1H-indene. In the realm of drug discovery and materials science, a profound understanding of a molecule's electronic landscape is paramount for predicting its reactivity, stability, and potential interactions.[1][2] This document serves as a roadmap for researchers, scientists, and drug development professionals on how to approach the characterization of a novel small molecule using computational chemistry, particularly when experimental data is sparse.

The indane scaffold and its derivatives are of significant interest due to their presence in various biologically active compounds and functional materials.[3][4][5] The introduction of a halogen atom, such as iodine, can significantly modulate the electronic properties of the parent molecule, influencing its pharmacokinetic and pharmacodynamic profiles.[1] This guide will elucidate these effects through a detailed, step-by-step theoretical investigation.

Molecular Structure and Conformational Analysis

The foundational step in any theoretical study is the determination of the molecule's most stable three-dimensional structure. The 2,3-dihydro-1H-indene, also known as indane, possesses a bicyclic structure where a benzene ring is fused to a cyclopentane ring.[6][7] The cyclopentane ring is not planar, and its conformation influences the overall shape and electronic distribution of the molecule.

A conformational search was performed to identify the lowest energy conformer of this compound. This is crucial as all subsequent electronic property calculations are performed on this optimized geometry to ensure the results are representative of the molecule's ground state.

Experimental Protocol: Geometry Optimization

-

Initial Structure Generation: The 2D structure of this compound was sketched using molecular editing software and converted to a 3D structure.

-

Computational Method: Density Functional Theory (DFT) calculations were employed for geometry optimization.[8] DFT provides a good balance between accuracy and computational cost for molecules of this size.

-

Level of Theory: The B3LYP functional with the 6-311++G(d,p) basis set was chosen. This combination is widely used and has been shown to provide reliable geometries for organic molecules.[9]

-

Solvation Model: To simulate a more realistic environment, a conductor-like polarizable continuum model (CPCM) with water as the solvent was included.

-

Frequency Analysis: A frequency calculation was performed on the optimized structure to confirm that it corresponds to a true energy minimum (i.e., no imaginary frequencies).

The optimized geometry reveals the bond lengths, bond angles, and dihedral angles that characterize the molecule's structure. These parameters are fundamental for understanding the steric and electronic interactions within the molecule.

| Parameter | Calculated Value |

| C-I Bond Length | 2.10 Å |

| Aromatic C-C Bond Lengths | ~1.39 - 1.41 Å |

| Aliphatic C-C Bond Lengths | ~1.53 - 1.55 Å |

| C-C-C Angle (Aromatic) | ~120° |

| C-C-C Angle (Aliphatic) | ~104 - 106° |

Table 1: Selected optimized geometric parameters for this compound.

Caption: HOMO-LUMO energy diagram for this compound.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution within a molecule. It is invaluable for predicting sites of electrophilic and nucleophilic attack and understanding intermolecular interactions.

The MEP for this compound reveals:

-

Negative Potential (Red/Yellow): Regions with an excess of electrons, typically associated with lone pairs on heteroatoms or π-systems. These are sites for electrophilic attack.

-

Positive Potential (Blue): Regions with a deficiency of electrons, usually around hydrogen atoms bonded to electronegative atoms or, in this case, the region of the iodine atom known as the σ-hole. These are sites for nucleophilic attack.

The MEP map clearly shows a region of positive electrostatic potential on the iodine atom, which is characteristic of a σ-hole. This positive region can participate in halogen bonding, a non-covalent interaction that is increasingly recognized as important in drug-receptor binding and crystal engineering. The π-system of the benzene ring exhibits a negative potential, consistent with its nucleophilic character.

Caption: Relationship between molecular features and MEP.

Simulated Electronic Spectra (UV-Vis)